molecular formula C14H10F2O B12316952 1,2-Bis(2-fluorophenyl)ethan-1-one

1,2-Bis(2-fluorophenyl)ethan-1-one

Katalognummer: B12316952
Molekulargewicht: 232.22 g/mol
InChI-Schlüssel: UCZXYIBYHOTMOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a colorless, water-insoluble crystalline substance primarily used as an intermediate in the production of pharmaceuticals, agrochemicals, and flavors. The compound has a molecular formula of C14H10F2O and a molecular weight of 232.23 g/mol .

Vorbereitungsmethoden

1,2-Bis(2-fluorophenyl)ethan-1-one can be synthesized from 2-fluorobenzaldehyde through a series of chemical reactions. One common method involves the condensation of 2-fluorobenzaldehyde with another fluorinated benzaldehyde derivative under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Analyse Chemischer Reaktionen

1,2-Bis(2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(2-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other organic compounds, serving as an intermediate in various chemical reactions.

    Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug development and pharmaceutical formulations.

    Industry: The compound is utilized in the production of agrochemicals and flavors, contributing to the development of new products with enhanced properties.

Wirkmechanismus

The mechanism of action of 1,2-Bis(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Its fluorinated structure allows it to interact with biological membranes and proteins, influencing their function and stability .

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(2-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:

    2-Bromo-1-(2-fluorophenyl)ethan-1-one: This compound has a similar structure but contains a bromine atom instead of a second fluorine atom.

    1,2-Bis(4-fluorophenyl)ethanone: This compound has fluorine atoms in the para position instead of the ortho position, leading to different chemical properties and reactivity.

    2-Amino-5-fluoroacetophenone: This compound contains an amino group and a fluorine atom, making it useful in different biochemical applications.

This compound is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C14H10F2O

Molekulargewicht

232.22 g/mol

IUPAC-Name

1,2-bis(2-fluorophenyl)ethanone

InChI

InChI=1S/C14H10F2O/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2

InChI-Schlüssel

UCZXYIBYHOTMOK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.